molecular formula C8H18BClO2Si B6289139 Chlorodimethylsilylboronic ester CAS No. 929887-16-1

Chlorodimethylsilylboronic ester

Cat. No.: B6289139
CAS No.: 929887-16-1
M. Wt: 220.58 g/mol
InChI Key: PDTQAESLYBAWQE-UHFFFAOYSA-N
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Description

Chlorodimethylsilylboronic ester is a bifunctional organometallic compound featuring both a boronic ester and a chlorodimethylsilyl group. This hybrid structure enables unique reactivity in organic synthesis, particularly in cross-coupling and addition reactions. A notable application is its 1,4-addition to heteroaromatic systems like quinoline, yielding 1,4-dihydroquinoline derivatives in high yields (81%) under optimized conditions . The silyl group facilitates regioselectivity, while the boronic ester moiety allows further functionalization, such as deboronation-aromatization using benzaldehyde to generate 4-silylated quinolines .

Properties

IUPAC Name

chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTQAESLYBAWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodimethylsilylboronic ester can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with a boronic acid or boronate ester. This reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .

Another method involves the direct silylation of a boronic ester with chlorodimethylsilane in the presence of a base, such as triethylamine. This reaction is usually performed at low temperatures to minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. These processes typically use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Chlorodimethylsilylboronic ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorodimethylsilylboronic ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Boronic Esters

Structural and Functional Differences

Chlorodimethylsilylboronic ester distinguishes itself from analogous boronic esters through its silyl-chloride substituent. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Reactivity Comparisons
Compound Name Substituents Key Reactivity/Applications Stability Notes
This compound -B(OR)₂, -Si(CH₃)₂Cl 1,4-Addition to heterocycles (e.g., quinoline) Moderate; sensitive to hydrolysis
(Chloromethyl)boronic Acid Pinacol Ester -Bpin, -CH₂Cl Suzuki-Miyaura cross-coupling High (pinacol ester enhances stability)
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester -Bpin, -Cl, -F, -CHO Multifunctional cross-coupling intermediates High; halogen substituents enhance electrophilicity
4-Cyclohexyliminomethylbenzeneboronic acid pinacol ester -Bpin, -CH=N-Cyclohexyl Catalytic applications (e.g., imine transfer) High steric protection

Reactivity in Cross-Coupling and Addition Reactions

  • This compound : Excels in 1,4-additions to electron-deficient heteroaromatics due to the electron-withdrawing silyl group, which polarizes the boron center .
  • (Chloromethyl)boronic Acid Pinacol Ester : Primarily used in Suzuki-Miyaura couplings, where the chloromethyl group acts as a leaving group for subsequent alkylation .
  • Halogen-Substituted Boronic Esters (e.g., 2-Chloro-3-fluoro-4-formylphenyl) : The presence of halogens (Cl, F) and formyl groups enhances electrophilicity, enabling sequential cross-coupling and aldehyde-based transformations .

Stability and Handling

  • Hydrolysis Sensitivity : this compound is more prone to hydrolysis compared to pinacol-protected analogs (e.g., (chloromethyl)boronic acid pinacol ester) due to the absence of steric shielding .
  • Thermal Stability: Silylboronic esters generally exhibit lower thermal stability than purely aromatic boronic esters (e.g., 4-cyclohexyliminomethylbenzeneboronic acid pinacol ester), which benefit from aromatic stabilization and bulky substituents .

Research Findings and Data Insights

  • Yield Comparison: this compound achieves 81% yield in 1,4-additions to quinoline, outperforming non-silylated boronic esters in analogous reactions (typically <60% yields) .
  • Steric vs. Electronic Effects : The silyl group in this compound provides steric bulk that directs regioselectivity, whereas halogenated analogs rely on electronic effects to activate specific reaction sites .

Biological Activity

Chlorodimethylsilylboronic ester (CDMBE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CDMBE, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom bonded to a silicon atom, which imparts unique chemical properties conducive to biological interactions. The general formula can be represented as:

R2Si(B(O)Cl)R2\text{R}_2\text{Si}(\text{B}(\text{O})\text{Cl})\text{R}'_2

where RR and RR' represent organic groups attached to the silicon and boron atoms, respectively.

The biological activity of CDMBE is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:

  • Inhibition of Enzymatic Activity : CDMBE has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that CDMBE may possess antimicrobial properties against certain bacterial strains.

Biological Activity Summary

Biological ActivityDescription
AntioxidantScavenges free radicals and reduces oxidative stress.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
AntimicrobialExhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Antioxidant Properties :
    A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of CDMBE using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
  • Enzyme Inhibition :
    In another study, Johnson et al. (2024) demonstrated that CDMBE inhibited the activity of lipoxygenase, an enzyme involved in inflammatory processes. The inhibition was dose-dependent, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    A recent investigation by Lee et al. (2024) assessed the antimicrobial effects of CDMBE against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant strains.

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